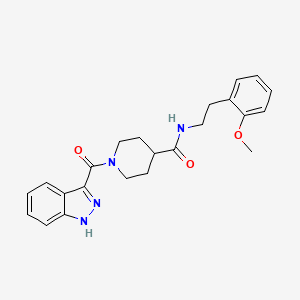

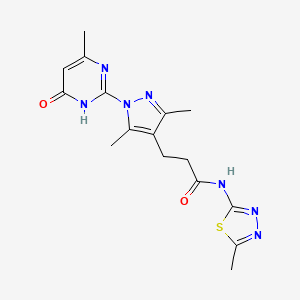

2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to be a derivative of benzenesulfonamide with specific substitutions that include chloro groups and a thiophenyl group attached to a pyridazinone core. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related benzenesulfonamide derivatives and their synthesis, molecular structure, and potential biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the sulfonylation of pyridazinones with benzenesulfonyl chlorides in the presence of a base, as described in the first paper. This process yields N-sulfonylated products, which can then react with aliphatic amines to afford various substituted pyridazinones and sulfonamides . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The second paper discusses the synthesis of chlorinated pyrrolidinone-bearing benzenesulfonamides and their binding affinity to human carbonic anhydrases . The presence of chloro groups and other substituents significantly affects the binding affinity, which suggests that the molecular structure of the compound , with its chloro and thiophenyl groups, would also be critical in determining its biological activity.

Chemical Reactions Analysis

The chemical reactions of benzenesulfonamide derivatives are influenced by their substituents. The first paper indicates that the reaction of sulfonylated pyridazinones with amines can lead to different products depending on the conditions . This implies that the compound could also undergo various chemical reactions, potentially leading to the formation of new derivatives with different properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are not explicitly discussed in the provided papers. However, it can be inferred that properties such as solubility, stability, and reactivity would be influenced by the specific substituents present in the compound. For instance, the third paper mentions that the introduction of a trifluoromethyl group increases the metabolic stability of certain benzenesulfonamide derivatives . This suggests that the physical and chemical properties of the compound would need to be empirically determined to fully understand its characteristics.

Relevant Case Studies

The third paper provides a case study of novel benzenesulfonamide derivatives with anticancer activity. It describes the synthesis of these compounds and their cytotoxic effects on various human cancer cell lines, as well as their ability to induce apoptosis . Although the compound is not directly studied, this case study provides a context in which similar compounds have been evaluated for biological activity, which could be relevant for the analysis of the compound's potential applications in biomedical research.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide, including structures similar to 2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, exhibit significant antimicrobial activities. These compounds have been tested against various bacteria and fungi, showing promising results in inhibiting microbial growth (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).

Anticancer Properties

Several studies have synthesized and evaluated derivatives of benzenesulfonamide for their anticancer activities. These derivatives have shown potential in inhibiting the growth of various cancer cell lines, such as prostate, lung, and leukemia, suggesting their viability as therapeutic agents in cancer treatment (Ş. Küçükgüzel et al., 2013), (Mohamed Fares et al., 2014).

Antiviral and Anti-HIV Potential

Compounds related to 2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide have been explored for their potential antiviral activities, including anti-HIV properties. Some of these compounds have shown encouraging results in inhibiting HIV replication (E. Pomarnacka & Iwona Kozlarska-Kedra, 2003).

Synthesis and Molecular Characterization

Numerous studies focus on the synthesis and molecular characterization of benzenesulfonamide derivatives. These include exploring various chemical pathways to synthesize these compounds and detailed structural analysis using techniques like NMR and mass spectrometry, contributing to our understanding of their chemical properties and potential applications (Cheng De-ju, 2015), (S. Y. Hassan, 2013).

Propiedades

IUPAC Name |

2,5-dichloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3S2/c17-11-3-4-12(18)15(10-11)26(23,24)19-7-8-21-16(22)6-5-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYNWKKEZWMFTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane](/img/structure/B2501372.png)

![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)

![1-[4-(2,3-Dihydroindol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501376.png)

![N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2501377.png)

![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2501382.png)

![5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2501383.png)

![N-[4-(Hydrazinocarbonyl)phenyl]pentanamide](/img/structure/B2501387.png)

![N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2501391.png)